
1-Octyn-3-ol, 4-ethenylidene-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyn-3-ol, 4-ethenylidene-, (3R)- is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a triple bond and a vinylidene group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1-Octyn-3-ol, 4-ethenylidene-, (3R)- can be synthesized through various methods. One common approach involves the reaction of 1-octyne with formaldehyde in the presence of a base to form the corresponding alcohol. The reaction conditions typically include a solvent such as tetrahydrofuran and a base like sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of 1-Octyn-3-ol, 4-ethenylidene-, (3R)- often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of formaldehyde to 1-octyne. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
1-Octyn-3-ol, 4-ethenylidene-, (3R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of prostaglandins and other bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-, (3R)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the hydroxyl group. These functional groups enable the compound to participate in nucleophilic and electrophilic reactions, leading to the formation of various products. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis.
類似化合物との比較
Similar Compounds
1-Octyn-3-ol: A similar compound with a triple bond and a hydroxyl group but lacking the vinylidene group.
4-Ethyl-1-octyn-3-ol: Another related compound with an ethyl group instead of the vinylidene group.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-, (3R)- is unique due to the presence of the vinylidene group, which imparts distinct reactivity and properties. This structural feature allows for unique chemical transformations and applications that are not possible with similar compounds lacking the vinylidene group.
特性
CAS番号 |
651020-83-6 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3/t10-/m1/s1 |
InChIキー |
HOYPRLMOQAZNMZ-SNVBAGLBSA-N |
異性体SMILES |
CCCCC(=C=C)[C@@H](C#C)O |
正規SMILES |
CCCCC(=C=C)C(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)
![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
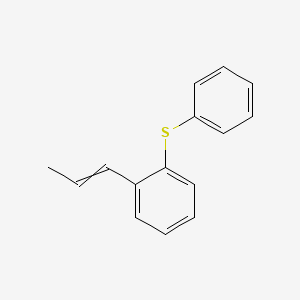
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)
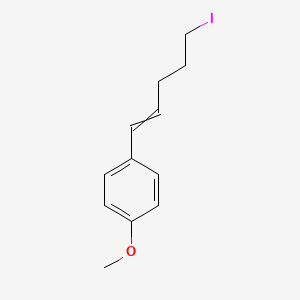
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
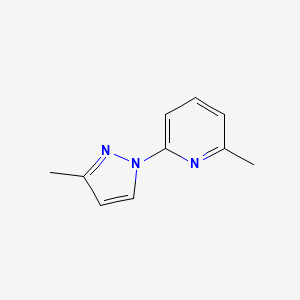
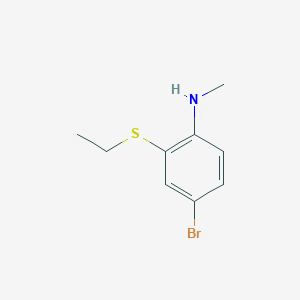
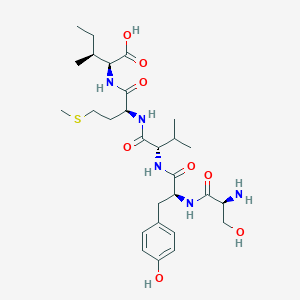
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
